6-Methylpyrimidin-4-amine

概述

描述

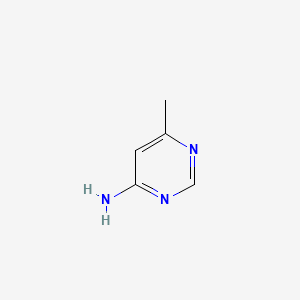

6-Methylpyrimidin-4-amine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by a pyrimidine ring substituted with a methyl group at the 6-position and an amino group at the 4-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under specific conditions to form the pyrimidine ring, followed by methylation at the 6-position . Another method involves the use of o-methyl isourea salt and cyanoacetate, which undergo condensation, methylation, and self-cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6-Methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

科学研究应用

6-Methylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.

Industry: The compound is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 6-Methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting the corresponding biological pathways .

相似化合物的比较

Similar Compounds

- 2-Amino-6-methylpyrimidin-4-thiol

- 4-Chloro-6-methylpyrimidine

- 4,6-Dimethylpyrimidine-5-carboxylic acid

- 5-Bromo-4,6-dimethylpyrimidine

Uniqueness

6-Methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications, particularly in the synthesis of biologically active molecules and materials .

生物活性

6-Methylpyrimidin-4-amine, a compound with the molecular formula CHN, has garnered attention in recent research due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methyl group at the 6-position and an amino group at the 4-position. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Cytotoxicity and Anticancer Activity

Research has highlighted the cytotoxic effects of this compound derivatives against cancer cell lines. One study synthesized derivatives of SGI-1027, which includes this compound, and evaluated their ability to inhibit DNA methyltransferases (DNMTs). Notably, these compounds exhibited significant cytotoxicity against leukemia KG-1 cells in the micromolar range, comparable to established chemotherapeutic agents .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound ID | IC50 (μM) | Target Enzyme |

|---|---|---|

| SGI-1027 | 10 | DNMT1 |

| Derivative 12 | 15 | DNMT3A |

| Derivative 16 | 20 | DNMT1 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. A review of pyrimidine derivatives indicated that certain compounds demonstrated potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Specifically, some derivatives exhibited IC values comparable to celecoxib, a standard anti-inflammatory drug .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound ID | IC50 (μM) | Comparison Drug |

|---|---|---|

| Compound 5 | 0.04 | Celecoxib |

| Compound 6 | 0.04 | Celecoxib |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and pathways:

- Inhibition of DNA Methyltransferases : The compound's ability to inhibit DNMTs leads to demethylation of DNA and reactivation of tumor suppressor genes, contributing to its anticancer activity .

- COX Inhibition : The anti-inflammatory properties are attributed to the suppression of COX enzymes, which play a pivotal role in the synthesis of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- SGI-1027 Derivatives : A study synthesized multiple derivatives and found that certain modifications enhanced their potency against DNMTs while maintaining low toxicity profiles in normal cell lines .

- Dithiocarbamate Complexes : Research on metal complexes derived from 6-methylpyridin-2-amine (closely related to our compound) demonstrated antibacterial activity against various bacterial strains, suggesting broader antimicrobial potential .

常见问题

Basic Questions

Q. What are the common synthetic routes for 6-Methylpyrimidin-4-amine, and how can reaction conditions be optimized?

A key method involves nucleophilic aromatic substitution of 2-chloro-6-methylpyrimidin-4-amine with ammonia or ammonium hydroxide under controlled conditions. Optimization includes adjusting temperature (80–120°C), solvent polarity (ethanol or DMF), and pressure (e.g., autoclave for gaseous ammonia). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) , with final product validation using 1H/13C NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Methyl groups appear at δ ~2.3 ppm, and pyrimidine protons resonate at δ ~8.1 ppm. NH2 signals are typically broad due to hydrogen bonding.

- X-ray crystallography : SHELX software refines crystal structures, while Mercury visualizes intermolecular interactions (e.g., N-H···N hydrogen bonds).

- Infrared spectroscopy (IR) : NH2 stretches appear at 3300–3500 cm⁻¹. Validation via elemental analysis (C, H, N percentages) ensures purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow SDS guidelines : Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry place. Neutralize waste before disposal. For spills, rinse with water and avoid inhalation/contact. Emergency protocols include immediate rinsing of affected areas .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data of this compound derivatives be resolved?

Use Mercury's packing similarity analysis to compare multiple datasets and identify twinning or disorder. Refine structures with SHELXL , incorporating restraints for disordered atoms. Cross-validate with density functional theory (DFT) calculations to confirm bond lengths/angles. Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from conformational flexibility .

Q. What methodologies are employed in designing this compound derivatives for antileukemic activity?

- Synthesis : Introduce substituents (e.g., aryl, cycloamino groups) via Suzuki coupling or reductive amination.

- Biological screening : Test in vitro against leukemia cell lines (e.g., K562) using MTT assays.

- 3D-QSAR modeling : Apply CoMFA/CoMSIA to correlate steric/electronic properties with activity. Docking studies predict interactions with targets like cyclin-dependent kinases (CDKs) .

Q. How does the electronic environment of the pyrimidine ring influence substitution reactivity?

Electron-withdrawing groups (e.g., Cl, NO2) activate the ring for nucleophilic attack at specific positions. Hammett σ constants quantify substituent effects, while Fukui indices (DFT) identify reactive sites. For example, nitro groups at C5 increase electrophilicity at C2 and C4, directing substitution .

Q. How do intermolecular interactions in this compound crystals affect physicochemical properties?

N-H···N hydrogen bonds form layered networks, increasing melting points (observed range: 149–218°C) and reducing solubility in nonpolar solvents. Use Mercury to visualize packing motifs and differential scanning calorimetry (DSC) to assess thermal stability. Solubility can be modulated via co-crystallization with carboxylic acids .

Q. Methodological Notes

- Structural Validation : Cross-reference crystallographic data (e.g., R-factors, C-C bond lengths) with theoretical models to resolve discrepancies .

- QSAR Best Practices : Include diverse substituents in training sets to improve model robustness. Validate predictions with in vitro assays .

- Safety Compliance : Adhere to institutional guidelines for hazardous waste disposal and ethical review for biological testing .

属性

IUPAC Name |

6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-5(6)8-3-7-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAERIBHKDNBVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871028 | |

| Record name | 6-Methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-28-7 | |

| Record name | 4-Amino-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。